molecular formula C12H15BrN2O2S B1405220 ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 2034155-00-3

ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No. B1405220
M. Wt: 331.23 g/mol
InChI Key: JILLTQZUXKQXDG-UHFFFAOYSA-N
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Description

Compounds like “ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide” belong to a class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen and sulfur atoms in the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles depend on their specific substituents. Generally, they are crystalline solids with a characteristic smell. They are slightly soluble in water but dissolve well in common organic solvents .

Scientific Research Applications

  • Synthesis and Structural Analysis : Nassiri & Milani (2020) reported the synthesis of novel compounds, including variants of ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate, and confirmed their structures using NMR, IR, and mass spectroscopy. This study highlights the compound's relevance in organic synthesis and structural chemistry (Nassiri & Milani, 2020).

  • Chemical Reactions and Properties : A study by Robert & Panouse (1982) explored the chemical behavior of similar ethyl acetate derivatives, including ethyl (phenyl-6-tetrahydro-2,3,5,6-imidazo[2,1-b]thiazolylidene-3) acetate, under different conditions. Their findings contribute to understanding the compound's reaction mechanisms and stability (Robert & Panouse, 1982).

  • Potential Therapeutic Applications : Mohamed (2014, 2021) synthesized derivatives of ethyl 2-(benzo[d]thazol-2-yl)acetate and studied their reactions, leading to the formation of compounds with potential therapeutic applications. These studies indicate the compound's relevance in medicinal chemistry and drug design (Mohamed, 2014), (Mohamed, 2021).

  • Antimicrobial Properties : Vinusha et al. (2015) synthesized Schiff base ligands derived from similar thiazole compounds and tested their antimicrobial activity, demonstrating the compound's potential use in developing new antimicrobial agents (Vinusha et al., 2015).

  • Catalytic and Green Chemistry Applications : Shahvelayati et al. (2017) described an efficient synthesis of a related thiazol-2(3H)-imine compound using an ionic liquid, highlighting its application in green chemistry and catalysis (Shahvelayati et al., 2017).

Safety And Hazards

The safety and hazards associated with benzothiazoles depend on their specific structure and usage. Some benzothiazoles may be harmful if swallowed, inhaled, or come into contact with the skin. They may also pose environmental hazards .

Future Directions

The future research directions for benzothiazoles include the design and synthesis of new derivatives with potential therapeutic applications. The development of selective fluorogenic probes for monitoring microbiological objects and cellular compartments may help to determine the mechanism of pathogenesis of new pathogens in living cells .

properties

IUPAC Name

ethyl 2-(2-imino-6-methyl-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S.BrH/c1-3-16-11(15)7-14-9-5-4-8(2)6-10(9)17-12(14)13;/h4-6,13H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILLTQZUXKQXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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